6-(2,6-Dimethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
2-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-3-METHOXYPHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
The synthesis of 2-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-3-METHOXYPHENYL METHYL ETHER typically involves multi-step reactions starting from readily available precursors. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl moiety, using reagents like halides or amines.
Cyclization: The triazolothiadiazole ring can participate in cyclization reactions to form more complex structures.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-3-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazolothiadiazole moiety is known to interact with various biological pathways, potentially leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
Compared to other triazolothiadiazole derivatives, 2-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-3-METHOXYPHENYL METHYL ETHER is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
- 3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
- 3-(furan-2-yl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 6-(aryl)-3-(5-nitrofuran-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
These compounds share the triazolothiadiazole core but differ in their substituents, leading to variations in their reactivity and biological activity.
Properties
Molecular Formula |
C15H12N4O3S |
---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
6-(2,6-dimethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H12N4O3S/c1-20-9-5-3-6-10(21-2)12(9)14-18-19-13(11-7-4-8-22-11)16-17-15(19)23-14/h3-8H,1-2H3 |
InChI Key |
OLUIRVYQWANIRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=NN3C(=NN=C3S2)C4=CC=CO4 |
Origin of Product |
United States |
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